molecular formula C15H9Br2F3N2OS B4324029 2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER

2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER

Cat. No.: B4324029
M. Wt: 482.1 g/mol
InChI Key: UYJVWBRNQNGJOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER is a synthetic organic compound that belongs to the class of isothiazolopyridines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

    Bromination: Introduction of bromine atoms into the aromatic ring.

    Ethoxylation: Addition of an ethoxy group to the aromatic ring.

    Formation of Isothiazolopyridine Core: Cyclization reactions to form the isothiazolopyridine core structure.

    Trifluoromethylation: Introduction of the trifluoromethyl group.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Nucleophiles such as amines, thiols, or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers may investigate its interactions with biological targets and its effects on cellular processes.

Medicine

In medicinal chemistry, the compound could be explored as a potential drug candidate. Its structural features may allow it to interact with specific enzymes or receptors, leading to therapeutic effects.

Industry

In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-6-(4-ethoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
  • 3-bromo-6-(3-bromo-4-methoxyphenyl)-4-(trifluoromethyl)isothiazolo[5,4-b]pyridine
  • 3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-methylisothiazolo[5,4-b]pyridine

Uniqueness

The uniqueness of 2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER lies in its specific combination of functional groups and its isothiazolopyridine core. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-bromo-6-(3-bromo-4-ethoxyphenyl)-4-(trifluoromethyl)-[1,2]thiazolo[5,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2F3N2OS/c1-2-23-11-4-3-7(5-9(11)16)10-6-8(15(18,19)20)12-13(17)22-24-14(12)21-10/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYJVWBRNQNGJOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC3=C(C(=C2)C(F)(F)F)C(=NS3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER
Reactant of Route 2
2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER
Reactant of Route 3
Reactant of Route 3
2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER
Reactant of Route 4
Reactant of Route 4
2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER
Reactant of Route 5
Reactant of Route 5
2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER
Reactant of Route 6
2-BROMO-4-[3-BROMO-4-(TRIFLUOROMETHYL)ISOTHIAZOLO[5,4-B]PYRIDIN-6-YL]PHENYL ETHYL ETHER

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